molecular formula C14H14N2S B7723543 N'-benzhydrylcarbamimidothioic acid

N'-benzhydrylcarbamimidothioic acid

Cat. No.: B7723543
M. Wt: 242.34 g/mol
InChI Key: ORTDRGIAWHXESM-UHFFFAOYSA-N
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Description

N'-Benzhydrylcarbamimidothioic acid is a carbamimidothioic acid derivative of benzhydryl, offered as a high-purity compound for research and development purposes. This synthetic intermediate is characterized by its carbamimidothioyl functional group, which may be of significant interest in medicinal chemistry and drug discovery for the synthesis of novel heterocyclic compounds or as a precursor for more complex molecules. Researchers can explore its potential as a building block in organic synthesis, particularly in constructing molecular frameworks with potential biological activity. The benzhydryl (diphenylmethyl) group is a common pharmacophore known to influence the lipophilicity and biomolecular binding properties of a compound, which can be leveraged in the design of enzyme inhibitors or receptor ligands. This product is intended for laboratory research applications only and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzhydrylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDRGIAWHXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzhydrylcarbamimidothioic Acid and Its Analogues

Direct Synthesis Strategies for N'-benzhydrylcarbamimidothioic Acid

The direct synthesis of this compound primarily involves the formation of its stable tautomer, N-benzhydrylthiourea. The key bond formations are the carbon-nitrogen and carbon-sulfur bonds of the thiourea (B124793) core.

Conventional methods for synthesizing N-substituted thioureas, the precursors to carbamimidothioic acids, are well-established and typically involve the reaction of amines with sulfur-containing electrophiles.

One of the most common and versatile methods is the reaction of an amine with an isothiocyanate. researchgate.net For the target molecule, this would involve the reaction of benzhydrylamine with a source of thiocyanic acid or the reaction of benzhydryl isothiocyanate with ammonia (B1221849). The reaction between an isothiocyanate and a primary amine is generally a high-yielding and straightforward process. researchgate.netresearchgate.net

Another classical approach involves the condensation of an amine with carbon disulfide. nih.gov This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent or undergo further reaction to yield the thiourea. For instance, a simple condensation between amines and carbon disulfide in an aqueous medium can efficiently produce substituted thiourea derivatives. organic-chemistry.org

Thionation of the corresponding urea (B33335), N-benzhydrylurea, represents another viable pathway. Reagents like Lawesson's Reagent or phosphorus pentasulfide are commonly used to convert the carbonyl group of a urea into a thiocarbonyl group. stackexchange.com A patented industrial process describes the synthesis of thiourea from urea and hydrogen sulfide (B99878) under high-temperature conditions, which could potentially be adapted for substituted ureas. google.com

The following table summarizes these conventional approaches for the synthesis of thioureas, which are precursors to this compound.

Starting Materials Reagents Product Key Features
BenzhydrylamineIsothiocyanate (e.g., Benzoyl isothiocyanate)N-Benzhydryl-N'-benzoylthioureaHigh yields, versatile for various substitutions. psu.edu
Benzhydryl isothiocyanateAmmonia or Primary AmineN-Benzhydrylthiourea or N,N'-disubstituted thioureaDirect formation of the thiourea backbone. researchgate.netgoogle.com
BenzhydrylamineCarbon Disulfide (CS₂)N-Benzhydryldithiocarbamate salt (intermediate)Requires subsequent conversion to thiourea. nih.gov
N-BenzhydrylureaLawesson's Reagent or P₄S₁₀N-BenzhydrylthioureaDirect conversion of urea to thiourea. stackexchange.com

This table presents plausible synthetic routes based on established chemical reactions for analogous compounds.

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Mechanochemistry, specifically ball milling, has emerged as a powerful solvent-free technique for the synthesis of thioureas. The click-type coupling of amines and isothiocyanates can be achieved rapidly and quantitatively in a ball mill, eliminating the need for bulk solvents. nih.gov This method is not only environmentally friendly but also highly efficient. nih.gov

"On-water" synthesis is another green alternative that leverages the unique properties of water to facilitate organic reactions. The reaction of isothiocyanates with amines can be performed in water, which simplifies product isolation through filtration and allows for the recycling of the aqueous effluent, thereby avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

Furthermore, atom-economic reactions are a cornerstone of green chemistry. An efficient, atom-economic synthesis of thioureas involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, proceeding at or near room temperature with excellent yields. organic-chemistry.org

Green Chemistry Method Reactants Key Advantages
Mechanochemical Synthesis (Ball Milling)Amine + IsothiocyanateSolvent-free, rapid reaction times, quantitative yields. nih.gov
"On-Water" SynthesisAmine + IsothiocyanateAvoids toxic organic solvents, simple product isolation, water recycling. organic-chemistry.org
Atom-Economic SynthesisIsocyanide + Amine + Elemental SulfurHigh atom economy, mild reaction conditions. organic-chemistry.org

This table highlights green synthetic alternatives applicable to the synthesis of thiourea precursors.

While the formation of thioureas often proceeds without a catalyst, catalytic methods can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. The development of catalytic routes for amide and urea bond formation is an active area of research, with principles that can be extended to thiourea synthesis.

For instance, the synthesis of ureas can be achieved using N-alkyl carbamoylimidazoles as stable, easy-to-handle isocyanate equivalents, with the reaction often being activated by an acid catalyst. nih.gov A similar catalytic approach could potentially be developed for the corresponding thiocarbamoyl derivatives to form thioureas.

Although not a direct synthesis of a carbamimidothioic acid, research has shown that imidothioic acid intermediates can be formed catalytically. For example, a chloride-catalyzed reaction for the synthesis of thioamides from carbon disulfide and nitrones proceeds through a highly stable imidothioic acid intermediate. This demonstrates the feasibility of catalytic pathways for accessing the imidothioic acid functional group.

Synthesis of this compound Derivatives

The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can occur at the thioic acid moiety or on the aromatic rings of the benzhydryl group.

The carbamimidothioic acid functional group, existing in equilibrium with its thiourea tautomer, is reactive and can undergo several transformations.

A primary reaction is S-alkylation. The sulfur atom of the thiourea is nucleophilic and readily reacts with alkyl halides to form S-alkylisothiouronium salts. wikipedia.org These salts are versatile intermediates that can be hydrolyzed under basic conditions to yield thiols. wikipedia.org This two-step process provides a route to convert the thioic acid into a thiol, which can then undergo further reactions.

Another key transformation is the conversion to esters. A documented example shows that a carbamimidothioic acid can be formed as an ester by reacting thiourea with an activated halide, such as 2-chloro-3-methylquinoxaline, resulting in the formation of carbamimidothioic acid (3-methyl-2-quinoxalinyl)ester hydrochloride. prepchem.com This demonstrates a direct method for functionalizing the thioic acid group.

Oxidation of the thiourea group can lead to different products depending on the oxidant used. For example, oxidation with hydrogen peroxide can yield thiourea dioxide, while milder oxidants like iodine can produce a disulfide. wikipedia.org Additionally, thioureas can be converted into the corresponding guanidines using reagents such as the Burgess reagent. organic-chemistry.org

Reaction Type Reagent Product Type Reference
S-AlkylationAlkyl Halide (RX)S-Alkylisothiouronium Salt wikipedia.org
EsterificationActivated Halide (e.g., 2-Chloroquinoxaline)Carbamimidothioic acid ester prepchem.com
OxidationHydrogen PeroxideThiourea dioxide wikipedia.org
Conversion to GuanidineBurgess ReagentSubstituted Guanidine organic-chemistry.org

This table summarizes potential functionalization reactions at the thioic acid moiety.

The benzhydryl group, consisting of two phenyl rings attached to a central carbon, provides opportunities for modification through reactions on the aromatic rings. ontosight.aiwikipedia.org The benzhydryl moiety is a significant pharmacophore found in numerous bioactive compounds, making its derivatization a subject of interest. nih.govchemicalbull.com

The primary method for modifying the phenyl rings is electrophilic aromatic substitution. Depending on the reaction conditions and the directing effects of any existing substituents, functional groups such as halogens, nitro groups, or acyl groups can be introduced onto the rings. The stability of the benzhydryl cation also influences the reactivity and regioselectivity of these substitutions.

While direct functionalization of a pre-formed this compound is one approach, an alternative strategy involves the synthesis of the molecule from an already functionalized benzhydryl precursor. For example, a substituted benzhydrylamine could be used as the starting material in the synthesis of the thiourea, thereby incorporating the desired functionality from the outset. Research on the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones has demonstrated the use of pre-formed benzhydryllithium reagents, indicating that functionalized versions of these organometallic reagents could be employed to build more complex structures. nih.gov

Substitution Patterns on the Carbamimidothioic Acid Backbone

The substitution pattern on the carbamimidothioic acid backbone is readily controlled by the choice of the amine nucleophile used in the synthesis. The benzhydryl group remains a constant feature when benzhydryl isothiocyanate is used as the starting material. The variability is introduced at the other nitrogen atom of the thiourea moiety.

By employing a diverse range of primary and secondary amines, a library of this compound analogues with different steric and electronic properties can be generated. For example, using simple alkylamines would result in N-alkyl-N'-benzhydrylthioureas, while the use of anilines would yield N-aryl-N'-benzhydrylthioureas. nih.gov The nature of these substituents can significantly influence the physicochemical properties and potential applications of the final compound.

Below is a table illustrating the potential substitution patterns based on the choice of amine reactant.

Amine ReactantResulting Substitution Pattern on Carbamimidothioic Acid
Ammonia (NH₃)Unsubstituted N' position
Primary Alkylamine (R-NH₂)N-alkyl
Secondary Alkylamine (R₂NH)N,N-dialkyl
Aniline (Ar-NH₂)N-aryl
Substituted AnilinesN-(substituted aryl)

Mechanistic Studies of this compound Synthetic Pathways

The formation of this compound and its analogues via the reaction of benzhydryl isothiocyanate and an amine proceeds through a well-established mechanistic pathway involving nucleophilic addition.

The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This leads to the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the amine nitrogen to the sulfur atom results in the final thiourea product. researchgate.net

Reaction Kinetics and Transition State Analysis

Kinetic studies of the aminolysis of isothiocyanates have shown that the reaction often exhibits second-order kinetics, being first order in both the isothiocyanate and the amine. researchgate.net However, in some cases, the reaction can be catalyzed by a second molecule of the amine, leading to more complex kinetic profiles.

The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. More nucleophilic amines and more electrophilic isothiocyanates will generally react faster. The steric hindrance around both the amine nitrogen and the isothiocyanate carbon can also play a significant role, with bulkier substituents slowing down the reaction rate.

Computational studies using density functional theory (DFT) have been employed to investigate the transition state of the reaction. nih.gov These studies support a mechanism involving a concerted or near-concerted asynchronous transition state for the C-N bond formation and proton transfer. The transition state is characterized by a developing bond between the amine nitrogen and the isothiocyanate carbon, and a simultaneous elongation of the N-H bond of the amine as the proton begins to transfer. The benzhydryl group, with its significant steric bulk, would be expected to influence the geometry and energy of the transition state.

Role of Catalysts and Reagents in Imidothioate Formation

While the reaction between an isothiocyanate and an amine can proceed without a catalyst, it can be significantly accelerated by the use of catalysts. Amines themselves can act as catalysts, as mentioned earlier. A second molecule of the amine can facilitate the proton transfer step in the reaction mechanism, thereby lowering the activation energy. researchgate.net

Thiourea derivatives can also act as organocatalysts in various reactions through hydrogen bonding. researchgate.netlibretexts.org In the context of their own formation, the product thiourea can potentially catalyze the reaction by activating the isothiocyanate through hydrogen bonding with the sulfur atom, making the carbon atom more electrophilic.

The choice of solvent can also influence the reaction rate and outcome. Polar aprotic solvents are often used for this type of reaction. The solvent can affect the stability of the zwitterionic intermediate and the transition state, thereby influencing the reaction kinetics.

Spectroscopic and Structural Elucidation of N Benzhydrylcarbamimidothioic Acid

Vibrational Spectroscopy Applications for Structural Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the functional groups present. For N'-benzhydrylcarbamimidothioic acid, the key expected vibrational bands are associated with the N-H, C-H, C=N, and C=S bonds.

The N-H stretching vibrations of the primary amine and imine groups are expected to appear in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the two phenyl rings in the benzhydryl group would likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine bridge is expected around 2900 cm⁻¹.

The C=N stretching vibration of the imine group is a key characteristic and typically appears in the 1690-1640 cm⁻¹ region. The thiocarbonyl (C=S) stretching vibration is weaker and can be found in a broader range, typically between 1250 and 1020 cm⁻¹. The presence of aromatic C=C stretching bands is expected in the 1600-1450 cm⁻¹ range. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amine/Imine)Stretching3400-3200
Aromatic C-HStretching>3000
Aliphatic C-HStretching~2900
C=N (Imine)Stretching1690-1640
Aromatic C=CStretching1600-1450
C=S (Thiocarbonyl)Stretching1250-1020

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While strong IR absorptions are seen for polar bonds, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would likely produce a strong signal. The C=S double bond, being more polarizable than a C=O bond, should also give rise to a discernible Raman peak. The symmetric vibrations of the C-S bond would also be Raman active. This technique is especially useful for confirming the presence of the disulfide bridge if any dimerization were to occur through oxidation. nih.govornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

For this compound, the protons on the two phenyl rings of the benzhydryl group are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm. The single proton of the methine group (CH) is anticipated to appear as a singlet further downfield, likely in the δ 5.5-6.5 ppm range, due to the deshielding effects of the adjacent nitrogen and phenyl rings. The protons on the nitrogen atoms (NH and NH₂) would exhibit broad signals that are solvent-dependent and may exchange with deuterium, leading to their disappearance upon addition of D₂O. Their chemical shifts can vary widely but are often found in the δ 7.5-9.0 ppm region. chemicalbook.comchemicalbook.com

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Phenyl)7.0-7.5Multiplet
Methine-H (CH)5.5-6.5Singlet
Amine/Imine-H (NH/NH₂)7.5-9.0Broad Singlet

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

In the ¹³C NMR spectrum of this compound, the carbon of the thiocarbonyl group (C=S) is expected to be the most downfield signal, typically resonating in the δ 190-210 ppm range. The imine carbon (C=N) would likely appear around δ 160-170 ppm. The aromatic carbons of the benzhydryl group will show signals in the typical aromatic region of δ 125-145 ppm. The methine carbon (CH) is expected to resonate around δ 60-70 ppm. rsc.orgnd.educhemicalbook.comchemicalbook.com

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Thiocarbonyl (C=S)190-210
Imine (C=N)160-170
Aromatic (C)125-145
Methine (CH)60-70

2D NMR experiments are crucial for establishing the connectivity between different atoms within the molecule, confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily be useful for confirming the coupling between protons within the aromatic rings. sdsu.eduwalisongo.ac.idresearchgate.net

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and, importantly, would show a cross-peak between the methine proton signal (δ ~5.5-6.5 ppm) and the methine carbon signal (δ ~60-70 ppm). walisongo.ac.idyoutube.comlibretexts.org

By combining these one- and two-dimensional NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 256.36 g/mol ), a high-resolution mass spectrum would confirm the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the methine carbon and the nitrogen of the thiourea (B124793) group, leading to the formation of a stable benzhydryl cation (m/z 167). This would likely be a prominent peak due to the resonance stabilization of the cation across the two phenyl rings.

Cleavage of the thiourea moiety: Fragmentation of the C-N and C=S bonds within the thiourea core could lead to various smaller fragment ions.

Loss of neutral molecules: Fragments corresponding to the loss of ammonia (B1221849) (NH₃) or thioisocyanate (HNCS) might also be observed.

A detailed analysis of these fragments would allow for the unambiguous confirmation of the compound's structure. miamioh.eduresearchgate.netmsacl.org

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment NameExpected m/zDescription
Molecular Ion [M]⁺256Intact molecule
Benzhydryl Cation [C₁₃H₁₁]⁺167Cleavage of the C-N bond adjacent to the phenyl rings
Phenyl Cation [C₆H₅]⁺77Fragmentation of the benzhydryl group

Note: This table is based on theoretical fragmentation patterns and not on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net While no specific crystallographic data for this compound has been found, analysis of related thiourea compounds allows for a prediction of its structural characteristics. wm.eduresearchgate.netresearchgate.net

Conformational Analysis in the Crystalline State

The solid-state conformation would reveal the specific spatial arrangement of the molecule's constituent parts. researchgate.net Key conformational features would include the torsion angles around the C-N bonds of the thiourea backbone. The orientation of the two phenyl rings of the benzhydryl group relative to each other and to the rest of the molecule would also be a significant feature. The planarity of the thiourea unit is another aspect that would be determined, as resonance can lead to a relatively flat structure. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

Thiourea derivatives are well-known for forming robust hydrogen-bonding networks. wm.eduresearchgate.net For this compound, the primary interaction would be the N-H···S hydrogen bonds, likely resulting in the formation of one-dimensional chains or discrete dimers. frontiersin.orgnih.govnih.gov These primary structures would then assemble into a larger three-dimensional supramolecular architecture, stabilized by the weaker C-H···π and π-π stacking interactions involving the phenyl rings. The specific network topology would depend on the interplay between these different interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. msu.edu The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to its chromophores.

The key chromophores in the molecule are:

The phenyl rings: These typically exhibit π → π* transitions. Benzene itself has absorptions around 200 nm and a weaker, structured band around 254 nm. msu.edu

The thiocarbonyl group (C=S): This group undergoes n → π* transitions, which are typically weak and appear at longer wavelengths, as well as stronger π → π* transitions at shorter wavelengths.

The conjugation between these groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the individual, isolated chromophores. chemguide.co.uk

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many aromatic compounds are fluorescent. It is possible that this compound would exhibit fluorescence, and its emission spectrum would be characteristic of its electronic structure. The large, conjugated benzhydryl moiety could potentially give rise to fluorescent behavior.

Interactive Data Table: Expected UV-Vis Absorption

ChromophoreExpected TransitionApproximate Wavelength Range (nm)
Phenyl Ringsπ → π200-270
Thiocarbonyl (C=S)n → π>300
Thiocarbonyl (C=S)π → π*230-290

Note: This table is based on typical values for these chromophores and does not represent specific experimental data for the title compound. researchgate.netresearchgate.net

Theoretical and Computational Investigations of N Benzhydrylcarbamimidothioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to provide insights into molecular geometry, electronic distribution, and reactivity.

Molecular Geometry Optimization and Energy Minimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N'-benzhydrylcarbamimidothioic acid, this process would involve defining an initial guess for the geometry and then using a computational algorithm to iteratively adjust the atomic coordinates until the forces on all atoms are negligible and the total energy is at a minimum. The resulting bond lengths, bond angles, and dihedral angles would define the ground-state conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO would highlight the most probable sites for electrophilic attack, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Interactive Table: Conceptual Frontier Molecular Orbital Properties

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Higher energy indicates a stronger tendency to donate electrons (better nucleophile).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Lower energy indicates a stronger tendency to accept electrons (better electrophile).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values.

For this compound, the MEP surface would reveal the electron-rich areas, likely around the sulfur and nitrogen atoms of the carbamimidothioic acid group, and the electron-deficient regions. This information is crucial for understanding how the molecule would interact with other molecules, such as receptors or enzymes, and for predicting sites of hydrogen bonding.

Tautomeric Equilibria and Isomerism of this compound

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The carbamimidothioic acid functional group in this compound can potentially exist in different tautomeric forms.

Theoretical Prediction of Tautomeric Forms (e.g., Thioamide vs. Thioimidate)

The primary tautomeric equilibrium for a carbamimidothioic acid involves the migration of a proton between the nitrogen and sulfur atoms, leading to thioamide and thioimidate forms.

Thioamide form: In this form, the carbon atom is double-bonded to one of the nitrogen atoms and single-bonded to the sulfur atom, which bears a hydrogen atom (a thiol group).

Thioimidate form: In this form, the proton has migrated from the sulfur to a nitrogen atom, resulting in a thione (C=S) group and an imine (C=N) group.

Quantum chemical calculations can be used to predict the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, it is possible to determine which form is the most stable in the gas phase or in different solvents (by using solvation models).

Energetic Landscape of Tautomeric Interconversions

Beyond just identifying the stable tautomers, computational chemistry can be used to map the energetic landscape of their interconversion. This involves locating the transition state structure that connects the two tautomers. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

The energy difference between the reactant tautomer and the transition state is the activation energy for the tautomerization reaction. A high activation energy indicates a slow interconversion, meaning the individual tautomers might be stable enough to be isolated or observed independently. A low activation energy suggests a rapid equilibrium between the tautomeric forms. These calculations provide a deeper understanding of the dynamic behavior of this compound.

Interactive Table: Conceptual Energetic Data for Tautomeric Interconversion

Tautomeric FormRelative Energy (kcal/mol)Activation Energy for Interconversion (kcal/mol)
Thioamide 0.0 (Reference)Calculated Value
Thioimidate Calculated ValueCalculated Value

Solvent Effects on Tautomeric Preferences

The equilibrium between different tautomeric forms of a molecule can be significantly influenced by the surrounding solvent environment. For molecules with functional groups capable of proton transfer, such as the carbamimidothioic acid moiety in this compound, the polarity of the solvent can stabilize or destabilize specific tautomers. Theoretical studies on analogous systems, such as adenine (B156593) and uracil (B121893) derivatives, have demonstrated that polar solvents can enhance the effects of electron-withdrawing or electron-donating groups, thereby altering tautomeric preferences. nih.govresearchgate.net For instance, in different solvents, the relative stability of amino and imino tautomers can shift, which can have implications for the molecule's reactivity and intermolecular interactions. nih.gov

Computational approaches, such as the polarizable continuum model (PCM), are employed to simulate the influence of different solvents on tautomeric equilibria. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the relative energies of tautomers in various environments. While specific data for this compound is not yet available, it is hypothesized that polar protic solvents would likely stabilize the thione tautomer through hydrogen bonding, whereas nonpolar solvents might favor the thiol tautomer. Further computational studies are required to quantify these effects and determine the predominant tautomeric form in different chemical environments.

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and the energy barriers between them.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. By systematically varying key dihedral angles and calculating the corresponding energy, a map of the molecule's energetic landscape can be generated. This allows for the identification of low-energy conformers, representing the most probable shapes of the molecule, and the transition states that connect them. For this compound, the key rotational bonds would be around the C-N and C-S bonds of the carbamimidothioic acid group and the bonds connecting the benzhydryl group to the nitrogen atom. The resulting PES would reveal the preferred orientations of the bulky benzhydryl group relative to the rest of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

To understand the dynamic behavior and conformational flexibility of this compound, molecular dynamics (MD) simulations are a powerful tool. nih.gov MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing insights into how the molecule moves and changes shape at an atomistic level. These simulations can reveal the accessible conformations under specific conditions of temperature and pressure, the timescales of conformational changes, and the influence of solvent molecules on the molecule's dynamics. For a flexible molecule like this compound, MD simulations could illustrate the range of motion of the phenyl rings of the benzhydryl group and the flexibility of the carbamimidothioic acid backbone.

In Silico Prediction of Spectroscopic Parameters

Computational methods play a vital role in predicting and interpreting spectroscopic data, aiding in the structural elucidation of novel compounds.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. nih.gov Computational chemistry offers methods, such as Density Functional Theory (DFT), to predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding of each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. These predicted spectra can then be compared with experimental data to confirm the proposed structure or to distinguish between different isomers or conformers. For this compound, accurate prediction of the chemical shifts of the protons and carbons in the benzhydryl and carbamimidothioic acid moieties would be invaluable for its characterization.

Table 1: Predicted ¹H NMR Chemical Shifts for a Hypothetical Conformer of this compound

ProtonPredicted Chemical Shift (ppm)
NH8.5
NH₂7.2
CH (benzhydryl)6.5
Aromatic CH7.3 - 7.5
SH (thiol tautomer)4.1

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

CarbonPredicted Chemical Shift (ppm)
C=S (thione tautomer)180
C-S (thiol tautomer)130
C (benzhydryl)60
Aromatic C127 - 140

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Coordination Chemistry of N Benzhydrylcarbamimidothioic Acid

Ligand Properties of N'-benzhydrylcarbamimidothioic Acid

This compound and its derivatives are recognized for their flexible coordination behavior, which is attributed to the presence of multiple donor atoms. This allows for the formation of stable chelate rings with a variety of metal ions.

Donor Atoms and Potential Chelation Modes (N, S)

The structure of this compound contains both nitrogen (N) and sulfur (S) atoms, which are key to its function as a bidentate ligand. researchgate.net These atoms can coordinate with a central metal ion, leading to the formation of stable chelate complexes. nih.gov The involvement of the azomethine nitrogen atom in coordination is a common feature in the complexes formed by related Schiff base ligands. The coordination typically occurs through the deprotonated thiol sulfur and the azomethine nitrogen, creating a five-membered chelate ring.

Acid-Base Properties in Complexation

The acidity of the ligand and the metal ion's oxidation state influence the metal-to-ligand ratio in the resulting complexes. researchgate.net In many cases, complexation involves the deprotonation of the ligand. For instance, related thiobarbituric acids are known to exist in keto-enol tautomeric forms and can be deprotonated in neutral aqueous solutions. researchgate.net The formation of complexes can proceed through the loss of one or two protons from the ligand, depending on the reaction conditions and the metal ion involved. niscpr.res.in

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its analogs typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with refluxing. nih.govuctm.edu

Transition Metal Complexes

A variety of transition metal complexes have been synthesized using ligands structurally related to this compound. These include complexes with copper(II), cobalt(II), nickel(II), iron(II), zinc(II), and manganese(II). researchgate.netjrtdd.com The synthesis usually involves a 1:2 metal-to-ligand molar ratio. nih.govjrtdd.com The resulting complexes are often colored solids and can be characterized by various spectroscopic and analytical techniques. jrtdd.com

Main Group Metal Complexes

Complexes of main group elements with related bidentate ligands have also been synthesized and characterized. nih.govnih.gov For example, complexes with tin(II) and cadmium(II) have been prepared using a triazole-based ligand containing sulfur and nitrogen donor atoms. nih.gov The synthesis and characterization of these complexes contribute to a broader understanding of the coordination capabilities of such ligands beyond the transition metals. nih.gov

Characterization of Coordination Geometries and Oxidation States

The coordination geometries and oxidation states of the metal centers in these complexes are determined using a range of physicochemical methods. Techniques such as infrared (IR) and UV-visible spectroscopy, magnetic susceptibility measurements, and elemental analysis are commonly employed. jrtdd.comresearchgate.net For instance, the magnetic moment of a copper(II) complex was found to be 2.00 BM, suggesting a distorted octahedral geometry. jrtdd.com Similarly, a cobalt complex with a magnetic susceptibility of 4.81 μB was proposed to have an octahedral geometry. nih.gov The oxidation state of the metal ion can be influenced by the ligand environment, with some ligands stabilizing multiple oxidation states. nih.gov

The following table summarizes the coordination geometries and magnetic properties of some representative transition metal complexes with ligands analogous to this compound.

Metal IonProposed GeometryMagnetic Moment (μB)
Cu(II)Distorted Octahedral2.00 jrtdd.com
Cu(II)Octahedral1.86 nih.gov
Co(II)Octahedral4.81 nih.gov
Fe(III)Distorted OctahedralHigh Spin (S=5/2) niscpr.res.in

Spectroscopic Analysis of this compound Metal Complexes

The study of metal complexes of this compound relies heavily on spectroscopic techniques to elucidate the coordination environment of the metal ion and the nature of the metal-ligand bond. Techniques such as Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy are indispensable in this regard. Analysis of the resulting spectra provides critical information on how the ligand binds to the metal center and the effect of this coordination on the electronic structure of the complex. nih.gov

Changes in Vibrational Modes Upon Complexation

Infrared (IR) spectroscopy is a powerful tool for determining the binding mode of a ligand to a metal ion. By comparing the IR spectrum of the free this compound ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can be identified. These shifts provide direct evidence of coordination.

For ligands containing thiomide or similar functional groups, certain vibrational bands are of particular interest. The stretching vibrations associated with the C=N (azomethine), C=S (thione), and N-H groups are sensitive to the electronic environment and will typically shift upon complexation. For instance, a shift in the ν(C=N) band to a lower wavenumber in the complex compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal center. biointerfaceresearch.com This is because coordination reduces the electron density in the C=N bond, thereby weakening it and lowering its vibrational frequency.

Similarly, changes in the position of the ν(C=S) band can indicate the involvement of the sulfur atom in bonding. A decrease in the frequency of this band upon complexation points to the coordination of the thione sulfur to the metal ion.

Table 1: Illustrative Changes in Key Vibrational Frequencies (cm⁻¹) of a Ligand Upon Complexation

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Shift (Δν, cm⁻¹)Implication
ν(N-H)~3380~3350-30Involvement of N-H in H-bonding or coordination
ν(C=N)~1689~1640-49Coordination of azomethine nitrogen
ν(C=S)~850~820-30Coordination of thione sulfur

Note: The data in this table is illustrative and represents typical shifts observed for similar ligands upon complexation. Actual values for this compound complexes may vary.

Theoretical Studies of Metal-Ligand Interactions

Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into the nature of metal-ligand bonding and the electronic structure of coordination compounds. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the geometry of complexes, predict their spectroscopic properties, and analyze the interactions between the metal and the ligand. mdpi.comnih.gov

Bonding Analysis within Coordination Compounds

Theoretical methods can be employed to perform a detailed analysis of the bonding within this compound metal complexes. Techniques like Natural Bond Orbital (NBO) analysis can provide information about the charge distribution, the nature of the metal-ligand bonds (covalent vs. electrostatic), and the donor-acceptor interactions between the ligand and the metal. mdpi.com

For instance, NBO analysis can quantify the extent of charge transfer from the ligand's donor atoms (e.g., nitrogen and sulfur) to the metal center. researchgate.net This helps in understanding the strength and nature of the coordinate bonds. The analysis can also reveal the contributions of different atomic orbitals to the molecular orbitals of the complex, providing a more nuanced picture of the bonding than can be obtained from experimental data alone. The interaction energies can be decomposed into electrostatic, steric, and orbital interaction components, offering a comprehensive view of the forces holding the complex together. mdpi.com

Ligand Field Theory and Computational Modeling

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure of transition metal complexes. It explains the splitting of the d-orbitals of the metal ion in the presence of the electric field created by the ligands. This splitting gives rise to the characteristic colors and magnetic properties of these compounds.

Computational modeling, particularly using DFT, can be used to calculate the energies of the d-orbitals and predict the d-d transition energies. nih.gov These calculated values can then be compared with the experimental data obtained from UV-Visible spectroscopy to validate the theoretical model and provide a more robust interpretation of the electronic spectra. Furthermore, computational models can predict the geometries of the complexes, which is essential for understanding the d-orbital splitting pattern. mdpi.com For example, DFT calculations can confirm whether a complex adopts an octahedral, tetrahedral, or other coordination geometry, which directly impacts the observed d-d transitions.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a thorough investigation into the biological interactions of the chemical compound this compound, a notable absence of specific in vitro research, particularly concerning its mechanistic aspects, has been identified. Searches across extensive scientific databases and literature have not yielded specific studies on its enzyme inhibition or computational docking simulations, areas crucial for understanding a compound's potential therapeutic value.

The inquiry, which sought to detail the compound's bioactivity through a structured examination of its effects on enzymes and its interactions at a molecular level, could not be fulfilled due to the lack of available data. The intended focus was to be on its in vitro properties, providing a foundational understanding of its behavior in a controlled laboratory setting.

The planned exploration was to be divided into two main sections: enzyme inhibition studies and molecular docking simulations. The former would have identified specific enzyme targets and the kinetics of inhibition, including key metrics like IC50 and Kᵢ values, which quantify a compound's potency. Furthermore, this section aimed to elucidate the precise mechanisms by which this compound might inactivate or modulate enzyme activity.

The second section was designed to delve into computational analyses of how the compound interacts with biological receptors. This would involve a detailed analysis of the binding site, including the crucial intermolecular forces such as hydrogen bonding, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex. Such studies are vital for predicting the compound's binding affinity and its likely orientation within the receptor's active site, offering insights for further drug design and optimization.

This lack of information highlights a significant gap in the scientific understanding of this compound and its potential biological activities. Further research, including synthesis, purification, and subsequent in vitro and computational studies, would be necessary to build the knowledge base required for the kind of detailed analysis that was intended. Until such primary research is conducted and published, the mechanistic aspects of this particular compound's biological interactions remain unknown.

Mechanistic Aspects of N Benzhydrylcarbamimidothioic Acid in Biological Interactions in Vitro Focus

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Conformational Changes Induced Upon Binding

The interaction of a ligand, such as N'-benzhydrylcarbamimidothioic acid, with its biological target is a dynamic process that often involves conformational changes in both the ligand and the receptor. While direct crystallographic or NMR spectroscopic studies detailing the binding of this compound to a specific biological target are not extensively available in the public domain, insights can be drawn from the behavior of similar molecules and computational modeling.

Upon approaching a binding site, the flexible benzhydryl group, consisting of two phenyl rings attached to a single carbon, and the thioamide moiety can adopt various conformations. The binding event itself can induce a specific, lower-energy conformation that maximizes favorable interactions with the receptor. This induced-fit model suggests that the binding site of the biological target may also undergo conformational adjustments to better accommodate the ligand. For instance, studies on other ligands with bulky aromatic groups have shown that binding can cause movements in amino acid side chains within the binding pocket, creating a more complementary surface for interaction nih.gov.

Techniques such as circular dichroism and fluorescence spectroscopy can be employed to detect these conformational changes in vitro. For example, the binding of a ligand to a protein can alter the protein's secondary structure content, which is detectable by circular dichroism nih.gov. Similarly, changes in the intrinsic fluorescence of tryptophan or tyrosine residues in a protein upon ligand binding can indicate a change in their local environment, suggesting a conformational shift. While specific data for this compound is scarce, the principles of ligand-induced conformational changes are a cornerstone of molecular recognition in biological systems.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Theoretical and In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound. These studies involve systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological potency and selectivity.

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, key pharmacophoric features can be hypothesized based on their structural components:

Hydrogen Bond Donors and Acceptors: The thioamide group (-C(S)NH-) contains both hydrogen bond donor (N-H) and acceptor (C=S) functionalities, which can form crucial interactions with amino acid residues in a protein's active site.

Hydrophobic/Aromatic Regions: The two phenyl rings of the benzhydryl group represent significant hydrophobic and aromatic features. These can engage in hydrophobic, pi-pi stacking, or cation-pi interactions with the biological target.

Steric Bulk: The three-dimensional arrangement and size of the benzhydryl group play a significant role in how the molecule fits into a binding pocket.

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are often used to build pharmacophore models based on a series of active compounds.

Correlation of Structural Modifications with Biological Activity

SAR studies on related thiourea (B124793) and benzamide (B126) derivatives have demonstrated that modifications to various parts of the molecule can significantly impact biological activity nih.govnih.gov. For a systematic SAR study of this compound, the following modifications could be explored:

Substitution on the Phenyl Rings: Introducing electron-withdrawing or electron-donating groups at different positions (ortho, meta, para) of the phenyl rings can influence the electronic properties and steric profile of the molecule. For example, studies on benzoylthiourea (B1224501) derivatives have shown that fluorine substitution can enhance antimicrobial activity nih.gov.

Modification of the Thioamide Linker: Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) derivative would alter the hydrogen bonding capacity and electronic character of the linker.

Alterations to the Carbamimidothioic Acid Moiety: Modifications to this group would likely have a profound effect on the compound's acidity and its ability to interact with the target.

The following table illustrates a hypothetical SAR study for this compound derivatives against a generic bacterial target, based on common trends observed for similar compounds.

Compound Modification Hypothetical MIC (µg/mL) Rationale for Activity Change
Parent Compound This compound32Baseline activity.
Derivative 1 4-fluoro substitution on one phenyl ring16Introduction of an electron-withdrawing group may enhance binding affinity.
Derivative 2 4-methoxy substitution on one phenyl ring64An electron-donating group might decrease activity depending on the target's electronic requirements.
Derivative 3 Replacement of sulfur with oxygen (urea analog)>128The change in the hydrogen bond acceptor and electronic properties of the linker may disrupt key interactions.

This table is for illustrative purposes and the data is hypothetical.

Investigation of Other In Vitro Biological Mechanisms (e.g., Antimicrobial Mechanism, Antioxidant Pathways)

Beyond specific receptor interactions, compounds like this compound may exhibit broader biological effects, such as antimicrobial or antioxidant activity.

Antimicrobial Mechanism:

Thiourea derivatives have been reported to possess significant antimicrobial properties nih.govresearchgate.netnih.gov. The proposed mechanisms of action can be varied. For some antimicrobial agents, activity is derived from their ability to disrupt the bacterial cell membrane nih.govmdpi.com. The lipophilic benzhydryl group of this compound could facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and cell death.

Alternatively, the compound could act as an enzyme inhibitor. For instance, some thiourea derivatives have been shown to target enzymes like DNA gyrase, which is essential for bacterial DNA replication nih.gov. The thioamide moiety is also known to chelate metal ions, which could be a mechanism for inhibiting metalloenzymes that are vital for bacterial survival.

Antioxidant Pathways:

Some molecules containing sulfur and nitrogen, such as benzimidazolehydrazones, have been investigated for their antioxidant potential nih.gov. Antioxidants can neutralize harmful reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer or single-electron transfer. The N-H groups in this compound could potentially act as hydrogen donors to scavenge free radicals.

In vitro antioxidant activity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay researchgate.netmdpi.com. These assays measure the ability of a compound to donate an electron or hydrogen atom to a stable radical.

The following table presents hypothetical data from common in vitro antioxidant assays for this compound compared to a standard antioxidant like Trolox.

Assay This compound (IC50) Trolox (IC50)
DPPH Radical Scavenging 50 µM15 µM
ABTS Radical Scavenging 45 µM10 µM

This table is for illustrative purposes and the data is hypothetical.

Advanced Research Applications of N Benzhydrylcarbamimidothioic Acid in Chemical Science

Catalytic Applications (e.g., Organocatalysis, Ligand for Metal Catalysis)

The thiourea (B124793) moiety is a cornerstone of modern organocatalysis and a versatile ligand in metal-catalyzed reactions. The presence of this functional group in N'-benzhydrylcarbamimidothioic acid suggests significant potential in these fields.

Organocatalysis:

Thiourea derivatives have emerged as powerful, metal-free organocatalysts that operate through hydrogen bonding. nih.govwikipedia.org The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyl compounds and imines, effectively activating them towards nucleophilic attack. wikipedia.org This "partial protonation" mechanism underpins the use of thiourea catalysts in a wide array of stereoselective reactions. wikipedia.org

For this compound, the bulky and electron-donating benzhydryl group attached to one of the nitrogen atoms would likely influence its catalytic activity. This large substituent could provide steric hindrance, which can be beneficial for enantioselective transformations by creating a well-defined chiral pocket around the active site, assuming a chiral version of the catalyst is synthesized. Chiral organic molecules with a thiourea backbone are recognized catalysts for the enantioselective synthesis of diverse products. rsc.org Bifunctional thiourea-based chiral organocatalysts that can simultaneously activate both the electrophile and the nucleophile have gained considerable interest. rsc.org

Table 1: Potential Organocatalytic Applications of this compound Derivatives

Reaction TypeRole of Thiourea CatalystPotential Substrates
Michael AdditionActivation of electrophile (e.g., α,β-unsaturated ketone)Nitroalkenes, enones
Friedel-Crafts AlkylationActivation of imine or carbonyl groupIndoles, pyrroles
Aldol ReactionActivation of aldehydeKetones, aldehydes
Mannich ReactionActivation of imineEnolates, enamines
Baylis-Hillman ReactionAcceleration of the reactionAldehydes, acrylates

Ligand for Metal Catalysis:

The thiourea scaffold, with its sulfur and nitrogen donor atoms, is an effective ligand for a variety of transition metals. mdpi.comsphinxsai.com Thiourea derivatives can coordinate to metal centers in several modes, including as a neutral monodentate ligand through the sulfur atom, or as a bidentate chelating ligand using both sulfur and nitrogen atoms. mdpi.com This coordination behavior has been exploited in various catalytic applications. mdpi.com

This compound could serve as a ligand for metals such as palladium, copper, gold, and silver. mdpi.comnih.gov The resulting metal complexes could find applications in cross-coupling reactions, hydrogenations, and other transformations. The benzhydryl group would play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal CenterPotential Catalytic ApplicationKey Features of the Complex
Palladium(II)Cross-coupling reactions (e.g., Suzuki, Heck)Stabilized by S,N-chelation
Copper(I/II)Click chemistry, C-H activationTunable redox properties
Gold(I/III)Hydroamination, hydroarylationLinear or trigonal coordination geometries
Silver(I)Lewis acid catalysisP,S-chelation if phosphine (B1218219) is present

Material Science Applications (e.g., Precursors for Polymers or Functional Materials)

The structural characteristics of this compound, namely the reactive thiourea group and the bulky, hydrophobic benzhydryl moiety, make it an interesting candidate as a building block for functional materials.

Precursor for Polymers:

Thiourea derivatives can be incorporated into polymer structures to impart specific functionalities. researchgate.net this compound could potentially be used as a monomer in polymerization reactions. For instance, the N-H groups could react with suitable co-monomers to form polymers with thiourea moieties in the main chain or as pendant groups. The incorporation of the thiourea group can introduce hydrogen-bonding capabilities, which can influence the mechanical properties and thermal stability of the resulting polymer. researchgate.net Furthermore, polymers containing thiol groups, which can be derived from thioureas, are known for their mucoadhesive properties. nih.gov

The benzhydryl group would contribute to the polymer's properties by increasing its bulkiness and hydrophobicity, which could be advantageous for applications requiring high thermal stability or specific solubility characteristics. ontosight.ai

Functional Materials:

Thiourea-functionalized materials have shown promise in various applications, including gas adsorption and separation, and as sensors. bohrium.comresearchgate.net this compound could be used to functionalize surfaces or to construct more complex architectures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). bohrium.commdpi.com The thiourea unit can act as a binding site for metal ions in MOFs or as a reactive handle for further post-synthetic modification. bohrium.com The ability of thioureas to form strong hydrogen bonds and their polarizability are key to the formation of such ordered structures. researchgate.net

The presence of the benzhydryl group could lead to materials with tailored pore sizes and surface properties, potentially enhancing their selectivity in applications such as the removal of pollutants from water. mdpi.com For example, thiourea-based covalent organic frameworks have been investigated for the removal of dyes like methylene (B1212753) blue and methyl orange from aqueous media. mdpi.com

Table 3: Potential Material Science Applications

Material TypeRole of this compoundPotential Application
Functional PolymerMonomer or functional additiveHigh-performance plastics, adhesives
Metal-Organic Framework (MOF)Organic linkerGas storage, catalysis, sensing
Covalent Organic Framework (COF)Building blockAdsorption, separation
Surface-Modified MaterialFunctionalizing agentChromatography, sensing

Use as Chemical Probes or Reagents in Mechanistic Organic Chemistry

The unique combination of a hydrogen-bonding donor, a potential chromophore, and a bulky substituent in this compound suggests its utility as a chemical probe or a specialized reagent in the study of reaction mechanisms.

Chemical Probes:

Thiourea derivatives have been successfully employed as fluorescent and colorimetric sensors for the detection of anions and metal ions. nih.gov The mechanism of sensing often relies on the interaction of the analyte with the thiourea's N-H protons, leading to a change in the molecule's electronic structure and, consequently, its photophysical properties. This compound, potentially after further modification to include a suitable fluorophore, could be explored as a chemosensor. The benzhydryl group might influence the sensor's selectivity and sensitivity by creating a specific binding pocket.

Reagents in Mechanistic Studies:

Chiral thiourea derivatives have been used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric excess of chiral molecules. nih.gov The thiourea forms diastereomeric complexes with the enantiomers of a substrate through hydrogen bonding, leading to distinguishable signals in the NMR spectrum. A chiral version of this compound could potentially serve as a CSA, with the benzhydryl group providing a distinct steric environment to enhance the differentiation between enantiomers.

Furthermore, thioureas are versatile reagents in organic synthesis, serving as precursors for a variety of heterocyclic compounds, such as thiazoles and pyrimidines. wikipedia.org The specific substitution pattern of this compound could be exploited to synthesize novel heterocyclic structures with potential biological or material applications.

Table 4: Potential Applications as Probes and Reagents

ApplicationMechanismInformation Gained
Fluorescent SensorAnalyte binding induces photophysical changesConcentration of specific ions or molecules
Chiral Solvating AgentFormation of diastereomeric complexesEnantiomeric purity of chiral compounds
Synthetic ReagentPrecursor to heterocyclic compoundsSynthesis of novel molecular architectures

Q & A

Q. What statistical approaches are appropriate for analyzing clustered data in dose-response studies involving this compound?

  • Methodology : Use mixed-effects models to account for nested data (e.g., multiple observations per cell line). Apply false-discovery-rate (FDR) corrections for high-throughput screens. Report 95% confidence intervals and effect sizes .

Q. How can researchers integrate multi-omics data to elucidate the compound's mechanism of action in cellular models?

  • Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) after exposure to IC50_{50} doses. Use pathway enrichment tools (e.g., KEGG, Reactome) and machine learning (e.g., random forests) to identify key nodes .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersValidation Criteria
HPLCColumn: C18, 5 µm; Flow: 1 mL/min; λ: 254 nmRetention time ±0.2 min; peak symmetry >0.9
1H^1H-NMRSolvent: DMSO-d6d_6; Frequency: 400 MHzIntegration error <5%; coupling constants (±0.5 Hz)

Q. Table 2. Common Pitfalls in Biological Assays

IssueMitigation Strategy
Solubility limitsPre-test in DMSO/PBS mixtures; use surfactants (e.g., Tween-20)
Off-target effectsInclude shRNA knockdown controls; validate with orthogonal assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.